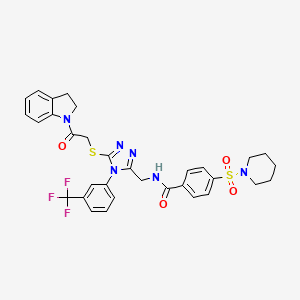

![molecular formula C16H19N3O4 B2672661 4-(4-乙氧基苯基)-6-(2-羟乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 923203-78-5](/img/structure/B2672661.png)

4-(4-乙氧基苯基)-6-(2-羟乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

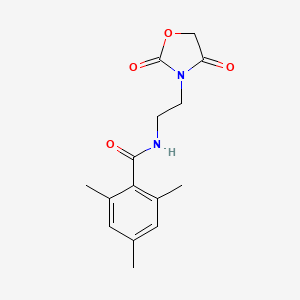

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.

BenchChem offers high-quality 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

The pyrrolo[3,4-d]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound can potentially suppress tumor growth and enhance the efficacy of chemotherapy. Further studies are needed to optimize its selectivity and bioavailability for clinical use .

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) play a crucial role in DNA repair. Inhibiting PARP-1 has been explored as a strategy to sensitize cancer cells to DNA-damaging agents. Pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest, have been investigated as potential PARP inhibitors. Their ability to disrupt DNA repair mechanisms could lead to genomic instability and cancer cell death .

Neurological Disorders

The pyrrolo[3,4-d]pyrimidine scaffold has also attracted attention in the field of neurology. Researchers are exploring its potential as a modulator of neurotransmitter receptors. By fine-tuning receptor activity, these compounds may offer therapeutic benefits for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

Inflammation is a hallmark of various diseases, including autoimmune disorders. Some pyrrolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties by targeting specific inflammatory pathways. These compounds could serve as leads for developing novel anti-inflammatory drugs .

Antiviral Agents

Viruses pose significant global health challenges. Researchers have investigated pyrrolo[3,4-d]pyrimidine derivatives for their antiviral activity. These compounds may interfere with viral replication or entry mechanisms, making them potential candidates for antiviral drug development .

Photodynamic Therapy (PDT)

Pyrrolo[3,4-d]pyrimidine derivatives have been explored in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. By combining these derivatives with specific wavelengths of light, researchers aim to induce localized cytotoxic effects in cancer tissues while sparing healthy cells .

Metabolic Disorders

The compound’s structural features make it an interesting candidate for metabolic disorder research. Researchers are investigating its potential as a modulator of metabolic pathways, including glucose metabolism and lipid homeostasis. These studies could lead to novel therapies for conditions like diabetes and obesity .

Materials Science

Beyond biological applications, pyrrolo[3,4-d]pyrimidine derivatives have been studied in materials science. Their unique electronic properties make them suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

Shvedov, V. I., Ryzhkova, V. K., & Grinev, A. N. (1967). Synthesis of 4-hydroxythieno [2, 3-d]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 3, 367–368. DOI: 10.1007/BF00945366 WO2023207447 - PYRROLO [2,3-D]PYRIMIDINE OR PYRAZOLO [3,4-D]PYRIMIDINE DERIVATIVE, AND USE THEREOF. Link

属性

IUPAC Name |

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-2-23-11-5-3-10(4-6-11)14-13-12(17-16(22)18-14)9-19(7-8-20)15(13)21/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJHAUOXVMNALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)

![2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2672582.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)

![N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2672590.png)

![5-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2672592.png)

![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2672593.png)

![Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B2672597.png)